propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a well-established method for constructing pyrimidine scaffolds . This compound features a tetrahydropyrimidine core substituted with a 3-(4-fluorophenyl)-1-phenylpyrazole moiety and an isopropyl ester group. Its structural complexity and functional group diversity make it a candidate for pharmacological evaluation, particularly in antimicrobial and antitumor contexts .
Properties
IUPAC Name |
propan-2-yl 4-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-14(2)32-23(30)20-15(3)26-24(31)27-22(20)19-13-29(18-7-5-4-6-8-18)28-21(19)16-9-11-17(25)12-10-16/h4-14,22H,1-3H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKSPBJNLZCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact withMitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein, leading to changes in the protein’s activity and subsequent cellular responses.
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 14, it may influence pathways related to cell growth, differentiation, and stress response.
Biological Activity
The compound propan-2-yl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a pyrazole ring and a tetrahydropyrimidine moiety that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Pyrazole derivatives are known to exhibit significant anticancer properties. Recent studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in A549 lung cancer cells with IC50 values ranging from 26 µM to 0.39 µM depending on the specific derivative .
- Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activities. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
- Kinase Inhibition : Some studies suggest that pyrazole derivatives may act as inhibitors of specific kinases involved in cancer progression. For example, compounds displaying inhibition against Aurora-A kinase have been reported .
Biological Activity Data
The following table summarizes key findings related to the biological activity of similar pyrazole derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | A549 | 26 | Apoptosis induction |
| Compound 2 | MCF7 | 0.46 | Aurora-A kinase inhibition |
| Compound 3 | HCT116 | 0.39 | Cell cycle arrest |
| Compound 4 | HepG2 | 0.01 | Cytotoxicity |
| Compound 5 | NCI-H460 | 32 | Autophagy induction |
Case Studies
Several case studies illustrate the potential therapeutic applications of this compound:
- Study on Antitumor Activity : A study conducted by Zheng et al. evaluated a series of pyrazole derivatives for their anticancer properties against multiple cell lines including HCT116 and MCF7. The results indicated that certain derivatives exhibited potent cytotoxic effects with low IC50 values, highlighting their potential as lead compounds for further development .
- Inflammation Model : Another study assessed the anti-inflammatory effects of pyrazole compounds in a murine model of inflammation. The results demonstrated a significant reduction in inflammatory markers when treated with these compounds, suggesting their utility in managing inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues and Substituent Effects
The target compound belongs to a broader class of DHPM derivatives, which exhibit varied biological activities depending on substituents. Key analogues include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (target compound) enhances anti-tubercular activity compared to ethyl or methoxy derivatives, likely due to increased electronegativity improving target binding .
- Ester Group Influence : The ethyl ester variant exhibits higher anti-tubercular potency (MIC <1 µg/mL vs. isoniazid) , whereas the bulkier isopropyl ester in the target compound may alter metabolic stability or solubility.
- Halogen Effects : The 5-chloro-3-methylpyrazole analogue () shows antibacterial activity, suggesting halogenation at the pyrazole ring broadens antimicrobial utility .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction steps are involved?
The synthesis typically involves multi-step organic reactions. A common route includes:
- Step 1 : Condensation of 4-fluorophenylhydrazine with a β-ketoester to form the pyrazole core.
- Step 2 : Cyclocondensation with urea or thiourea derivatives to construct the tetrahydropyrimidine ring.
- Step 3 : Esterification with propan-2-ol under acidic catalysis to introduce the propan-2-yl group . Purification often employs column chromatography, and yields are optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., ethanol/water mixtures) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign aromatic protons (δ 6.8–8.1 ppm) and carbonyl groups (δ 165–175 ppm).
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H] at m/z 476.18).
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-F stretch) .
Q. What preliminary biological activities have been reported for structurally related compounds?
Analogous pyrazole-tetrahydropyrimidine hybrids exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.
- Anti-inflammatory effects : IC of 15 µM in COX-2 inhibition assays.
- Anticancer potential : Moderate cytotoxicity (IC ~20 µM) against HeLa cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Catalyst screening : Use Pd(PPh) or CuI for cross-coupling steps to enhance regioselectivity .
- Solvent optimization : Replace DMF with greener solvents (e.g., PEG-400) to reduce environmental impact .
- Real-time monitoring : Employ inline FTIR or HPLC to track intermediate formation and minimize side products .
Q. How do structural modifications (e.g., substituent variation) influence biological activity?
- Fluorophenyl vs. methoxyphenyl : The 4-fluorophenyl group enhances metabolic stability but may reduce solubility compared to methoxy analogs.
- Propan-2-yl ester : Increases lipophilicity (logP ~3.5), improving membrane permeability but potentially limiting aqueous solubility .
- SAR Table :
| Substituent | Activity (IC, µM) | LogP |
|---|---|---|
| 4-Fluorophenyl | 18.2 (COX-2) | 3.5 |
| 4-Methoxyphenyl | 22.7 (COX-2) | 2.8 |
| Propan-2-yl ester | 15.1 (HeLa) | 3.7 |
Q. How can computational methods resolve contradictions in biological activity data?
- Molecular docking : Predict binding modes with targets like COX-2 or DNA gyrase. For example, the pyrazole ring may form π-π interactions with Tyr-385 in COX-2 .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
- QSAR models : Use Hammett constants (σ) to correlate electron-withdrawing groups (e.g., -F) with enhanced activity .
Q. What strategies address inconsistencies in spectral data during characterization?
- Advanced NMR techniques : F NMR to confirm fluorine substitution (δ -110 to -115 ppm) .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining crystal structures (e.g., CCDC deposition codes) .
- Dynamic light scattering (DLS) : Check for aggregation in solution, which may skew UV/Vis or fluorescence data .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) for large batches .
- Solubility issues : Co-solvents (e.g., DMSO:water 1:4) improve dissolution of intermediates .
- Exothermic reactions : Use jacketed reactors to control temperature during cyclization steps .
Methodological Guidance
- For biological assays : Use positive controls (e.g., indomethacin for COX-2) and validate results across ≥3 independent replicates .
- For synthetic optimization : Design a Taguchi matrix to test variables (temperature, catalyst loading, solvent) systematically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
